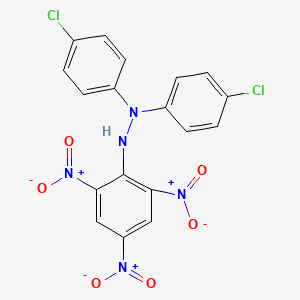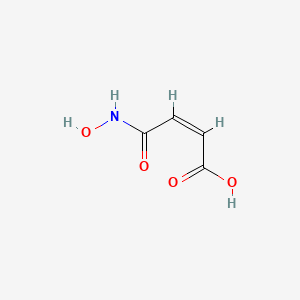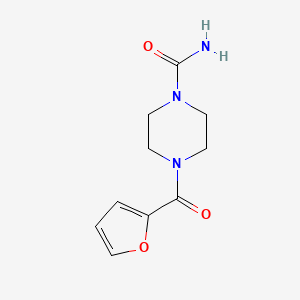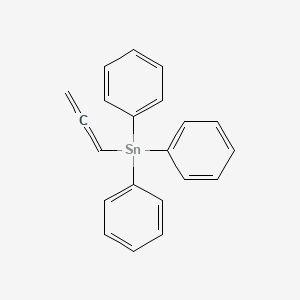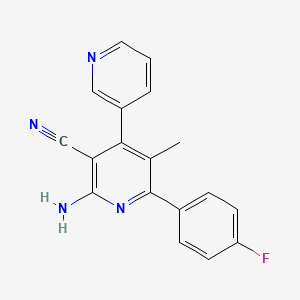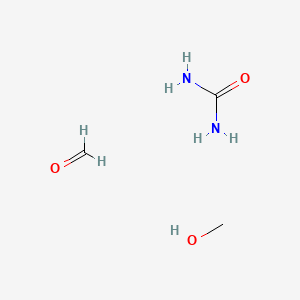
Formaldehyde;methanol;urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde, methanol, and urea are three distinct compounds that, when combined, form a versatile and widely used resin known as urea-formaldehyde resin. Formaldehyde is a simple aldehyde with the formula CH₂O, methanol is the simplest alcohol with the formula CH₃OH, and urea is an organic compound with the formula CO(NH₂)₂. These compounds are integral in various industrial applications, particularly in the production of adhesives, resins, and fertilizers .
准备方法
Synthetic Routes and Reaction Conditions
Urea-formaldehyde resins are synthesized through a two-stage reaction involving urea and formaldehyde. The process typically begins with an alkaline methylolation stage, followed by an acid condensation stage. Methanol is often used as a stabilizer in the formaldehyde solution to prevent premature polymerization .
Alkaline Methylolation: Urea reacts with formaldehyde under alkaline conditions to form methylolureas.
Acid Condensation: The methylolureas undergo condensation under acidic conditions to form the urea-formaldehyde resin.
Industrial Production Methods
In industrial settings, the production of urea-formaldehyde resins involves the use of formaldehyde solutions with varying concentrations. Standard formaldehyde solutions (37% concentration) and concentrated formaldehyde solutions (45% concentration) are commonly used. Methanol is added to the standard formaldehyde solution as an inhibitor .
化学反应分析
Types of Reactions
Urea-formaldehyde resins undergo several types of chemical reactions, including:
Condensation Reactions: Formation of the resin through the reaction of urea and formaldehyde.
Oxidation and Reduction: Formaldehyde can be oxidized to formic acid or reduced to methanol.
Substitution Reactions: Formaldehyde reacts with ammonia to form formamidine.
Common Reagents and Conditions
Alkaline Conditions: Used in the initial methylolation stage.
Acidic Conditions: Used in the condensation stage.
Methanol: Used as a stabilizer in formaldehyde solutions.
Major Products
Urea-Formaldehyde Resin: The primary product formed from the reaction of urea and formaldehyde.
Methanol: A byproduct in some reactions involving formaldehyde.
科学研究应用
Urea-formaldehyde resins have a wide range of scientific research applications, including:
Chemistry: Used as adhesives in the production of particleboards and plywood.
Biology: Utilized in the preservation of biological specimens due to its disinfectant properties.
Medicine: Employed in the production of medical devices and as a disinfectant.
Industry: Used in the manufacture of textiles, paper, and foundry sand molds.
作用机制
The mechanism of action of urea-formaldehyde resins involves the formation of a highly crosslinked polymer network. The reaction between urea and formaldehyde produces methylolureas, which further condense to form the resin. This polymerization process results in a material with high tensile strength, rigidity, and resistance to moisture .
相似化合物的比较
Similar Compounds
Melamine-Formaldehyde Resin: Similar to urea-formaldehyde resin but uses melamine instead of urea.
Phenol-Formaldehyde Resin: Uses phenol instead of urea and is known for its high thermal stability and resistance to chemicals.
Uniqueness
Urea-formaldehyde resins are unique due to their low cost, fast curing time, and excellent adhesive properties. They are widely used in the wood products industry and have a significant role in the production of particleboards and plywood .
属性
CAS 编号 |
94645-52-0 |
|---|---|
分子式 |
C3H10N2O3 |
分子量 |
122.12 g/mol |
IUPAC 名称 |
formaldehyde;methanol;urea |
InChI |
InChI=1S/CH4N2O.CH4O.CH2O/c2-1(3)4;2*1-2/h(H4,2,3,4);2H,1H3;1H2 |
InChI 键 |
JHFIZECAWVZING-UHFFFAOYSA-N |
规范 SMILES |
CO.C=O.C(=O)(N)N |
相关CAS编号 |
37999-54-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


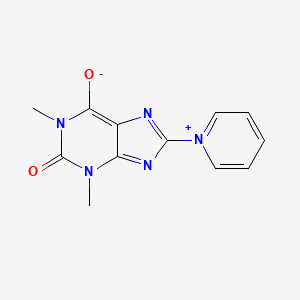

![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
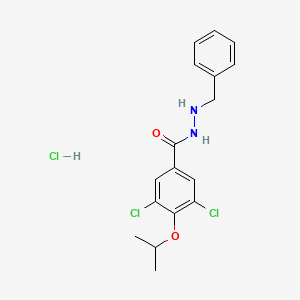

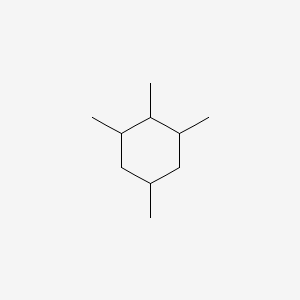
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
